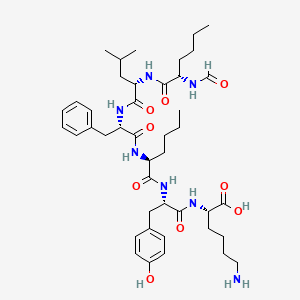

N-Formyl-nle-leu-phe-nle-tyr-lys

概要

準備方法

合成経路と反応条件

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH の合成は、通常、固相ペプチド合成 (SPPS) を伴います。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには以下が含まれます。

カップリング: 各アミノ酸は、カルボジイミドなどの活性化剤を使用して、成長中の鎖にカップリングされます。

脱保護: アミノ酸上の一時的な保護基は、次のカップリングステップを可能にするために除去されます。

工業生産方法

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH の工業生産は、同様の原理に従いますが、より大規模で行われます。自動ペプチド合成機は、効率と一貫性を高めるために頻繁に使用されます。このプロセスには以下が含まれます。

自動 SPPS: カップリングと脱保護のステップを合理化するために、自動合成機を使用します。

精製: 高速液体クロマトグラフィー (HPLC) を使用してペプチドを精製します。

化学反応の分析

反応の種類

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH は、以下を含むさまざまな化学反応を受けます。

酸化: チロシン残基は酸化されてジチロシンを形成する可能性があります。

還元: 存在する場合、ジスルフィド結合は還元されて遊離チオールになります。

一般的な試薬と条件

酸化: 過酸化水素またはその他の酸化剤。

還元: ジチオスレイトール (DTT) またはその他の還元剤。

主な生成物

これらの反応から生成される主な生成物には、酸化ペプチド、還元ペプチド、生物活性を変えた置換アナログが含まれます .

科学研究への応用

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH は、科学研究において幅広い用途があります。

化学: ペプチド合成研究におけるモデル化合物として使用されます。

生物学: 免疫応答におけるホルミルペプチド受容体の役割を調べます。

医学: 免疫応答を調節する潜在的な治療的応用を探ります。

科学的研究の応用

Immunology Research

N-Formyl-nle-leu-phe-nle-tyr-lys has been extensively studied for its interactions with neutrophils, particularly in the context of chemotaxis—the movement of immune cells toward sites of infection or inflammation.

Case Studies

Research has demonstrated that this compound effectively induces chemotactic responses in human neutrophils, with an effective concentration (EC50) as low as 0.4 nM . This potency highlights its potential as a tool for studying immune cell behavior under various conditions.

Inflammation Research

The compound's ability to trigger systemic inflammatory responses makes it relevant in studies of sepsis and other inflammatory conditions. For instance, studies involving intravenous administration of fluorescently labeled this compound showed significant uptake in liver cells, indicating its role in modulating liver inflammation .

Cancer Research

This compound is also being investigated for its potential applications in cancer therapy. Its ability to influence immune cell migration can be leveraged to enhance anti-tumor immunity.

Research Findings

In one study, the peptide was used to assess its effects on tumor-associated macrophages, demonstrating that it can alter their migratory patterns and activation states, potentially improving therapeutic outcomes in cancer models .

Drug Development

The unique properties of this compound make it a candidate for developing new drugs aimed at modulating immune responses. Its structural characteristics allow for modifications that could enhance its efficacy or reduce side effects.

Gene Therapy Applications

Recent studies have explored the use of this compound in gene therapy contexts, particularly as a delivery vehicle for plasmids into target cells. Its ability to bind to specific receptors on cell surfaces may facilitate more efficient transfection processes .

作用機序

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH は、好中球の表面にあるホルミルペプチド受容体 (FPR) に結合することで効果を発揮します。この結合は、好中球の感染または炎症部位への走化性を引き起こすシグナル伝達カスケードをトリガーします。関与する分子標的と経路には以下が含まれます。

FPR 活性化: FPR への結合は、G タンパク質共役受容体シグナル伝達を活性化します。

シグナル伝達: ホスホリパーゼ C やプロテインキナーゼ C を含む、下流のシグナル伝達経路の活性化。

走化性: 感染部位への好中球の定向移動

類似化合物との比較

For-Nle-Leu-Phe-Nle-Tyr-Lys-OH は、その特定の配列と FPR に対する高い親和性により、ホルミルペプチドの中でユニークです。類似の化合物には以下が含まれます。

N-ホルミル-Met-Leu-Phe: 配列がわずかに異なる別の強力な FPR アゴニスト。

N-ホルミル-Met-Leu-Phe-Lys: 構造は似ていますが、リジン残基が追加されています。

N-ホルミル-Met-Leu-Phe-Tyr: For-Nle-Leu-Phe-Nle-Tyr-Lys-OH と同様に、チロシン残基が含まれています

これらの化合物は、類似の生物学的活性を共有しますが、FPR に対する特定の配列と親和性が異なります。

生物活性

N-Formyl-nle-leu-phe-nle-tyr-lys (often abbreviated as fNle-Leu-Phe-Nle-Tyr-Lys) is a synthetic peptide recognized for its potent biological activity, particularly as an agonist for formyl peptide receptors (FPRs). This compound plays a significant role in immune response mechanisms, particularly in neutrophil chemotaxis and activation.

- Molecular Formula : C₄₃H₆₅N₇O₉

- Molecular Weight : 824.018 g/mol

- CAS Number : 71901-21-8

- Density : 1.182 g/cm³

- Boiling Point : 1183.3ºC at 760 mmHg

This compound acts primarily by binding to FPRs, which are G protein-coupled receptors expressed on various immune cells, including neutrophils and macrophages. Upon binding, it triggers a series of intracellular signaling cascades leading to:

- Chemotaxis : The directed movement of neutrophils towards sites of infection or inflammation.

- Phagocytosis : The engulfing and digestion of pathogens.

- Respiratory Burst : The rapid release of reactive oxygen species (ROS) that help in pathogen destruction.

Biological Activity and Research Findings

Numerous studies have highlighted the biological activity of this compound. Key findings include:

- Chemotactic Assays :

- Receptor Binding Studies :

- Comparative Potency :

Case Studies

-

Neutrophil Activation in Emphysema Patients :

- A study indicated that patients with emphysema exhibited increased numbers of FPRs on their neutrophils, correlating with heightened chemotactic responses to formyl peptides like fNle-Leu-Phe-Nle-Tyr-Lys . This finding suggests that alterations in receptor expression may influence disease susceptibility and inflammation.

- Fluorescent Labeling Studies :

Applications and Future Directions

This compound has potential applications in both research and clinical settings:

- Immunology Research : Its role as a chemotactic agent makes it valuable for studying immune responses and inflammation.

- Therapeutic Development : Understanding its mechanism could lead to novel treatments for inflammatory diseases or conditions characterized by impaired neutrophil function.

Summary Table of Biological Activity

| Activity Type | Description | EC50/Kd Value |

|---|---|---|

| Chemotaxis | Induces neutrophil migration towards stimuli | EC50 = 0.4 nM |

| Receptor Binding | High affinity binding to formyl peptide receptors | Kd = 3.3 nM |

| Neutrophil Activation | Enhanced response in patients with emphysema | Correlation with receptor numbers |

特性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N7O9/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59)/t32-,33-,34-,35-,36-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMLMTGOWVWIRV-DUGSHLAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992602 | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71901-21-8 | |

| Record name | F-Chemotactic peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071901218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-{8-Benzyl-5,14-dibutyl-1,4,7,10,13,16-hexahydroxy-2-[(4-hydroxyphenyl)methyl]-11-(2-methylpropyl)-3,6,9,12,15-pentaazahexadeca-3,6,9,12,15-pentaen-1-ylidene}lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。